1-Ethynyl-4-propylcyclohexan-1-ol

Catalog No.
S13835832
CAS No.
M.F
C11H18O
M. Wt
166.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethynyl-4-propylcyclohexan-1-ol

Product Name

1-Ethynyl-4-propylcyclohexan-1-ol

IUPAC Name

1-ethynyl-4-propylcyclohexan-1-ol

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C11H18O/c1-3-5-10-6-8-11(12,4-2)9-7-10/h2,10,12H,3,5-9H2,1H3

InChI Key

RQVXPQJKTMSRSD-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)(C#C)O

1-Ethynyl-4-propylcyclohexan-1-ol is a chemical compound characterized by its unique structure, which includes an ethynyl group and a propyl group attached to a cyclohexane ring. This compound exhibits distinct physical and chemical properties due to the presence of these functional groups. The molecular formula of 1-Ethynyl-4-propylcyclohexan-1-ol is C11H18OC_{11}H_{18}O, indicating it contains 11 carbon atoms, 18 hydrogen atoms, and one oxygen atom. Its structure can be visualized as a cyclohexane ring with an ethynyl group at one position and a propyl group at another, influencing its reactivity and interactions in various chemical environments.

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions employed. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can lead to the saturation of the compound, converting it into various saturated hydrocarbons using hydrogen gas in the presence of metal catalysts such as palladium or nickel.
  • Substitution: The ethynyl and propyl groups can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of diverse derivatives.

The synthesis of 1-Ethynyl-4-propylcyclohexan-1-ol is typically achieved through several methods:

  • Catalytic Hydrogenation: This method involves the hydrogenation of appropriate precursors in the presence of metal catalysts such as palladium or ruthenium. The reaction conditions, including temperature and pressure, are crucial for optimizing yield .
  • Alkyne Formation: The introduction of the ethynyl group can be accomplished through alkyne-forming reactions using acetylene derivatives under controlled conditions .

1-Ethynyl-4-propylcyclohexan-1-ol has potential applications across various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds, particularly in pharmaceuticals and agrochemicals.
  • Material Science: Due to its unique structure, it may find applications in developing new materials with specific properties.

Several compounds share structural similarities with 1-Ethynyl-4-propylcyclohexan-1-ol. Here are some notable examples:

Compound NameStructureSimilarityUnique Features
2-Methoxy-4-propylcyclohexanolContains methoxy group0.73Presence of methoxy enhances solubility
4-n-PropylcyclohexanolPropyl group at fourth position0.73Lacks ethynyl functionality
1-EthynylcyclohexanolEthynyl group on cyclohexanol0.70Simpler structure without propyl substitution
3-(Hydroxymethyl)adamantan-1-olHydroxymethyl on adamantane0.70Different core structure but similar functional groups
(R)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohexanol hydrateHydroxypropanol derivative0.68Contains hydroxymethyl substituent

Uniqueness

The uniqueness of 1-Ethynyl-4-propylcyclohexan-1-ol lies in its combination of both ethynyl and propyl groups on a cyclohexane ring, which imparts distinct chemical reactivity and potential applications not found in similar compounds. This structural arrangement allows for versatile synthetic pathways and possible interactions that could be exploited in various industrial and pharmaceutical applications.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

166.135765193 g/mol

Monoisotopic Mass

166.135765193 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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